molecular formula C7H14O3 B009098 Dipropyl carbonate CAS No. 623-96-1

Dipropyl carbonate

Cat. No.: B009098
CAS No.: 623-96-1
M. Wt: 146.18 g/mol
InChI Key: VUPKGFBOKBGHFZ-UHFFFAOYSA-N
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Description

Dipropyl carbonate (DPC) is an organic compound with the molecular formula C7H14O3. It is a colorless, odorless liquid that is used as a solvent and intermediate in the production of other chemicals. DPC is a versatile solvent that is used in the manufacture of pharmaceuticals, cosmetics, and industrial products. It is also used as a plasticizer and stabilizer in polymers and resins. DPC is an environmentally friendly solvent and has a low vapor pressure, making it a safe choice for many applications.

Scientific Research Applications

  • Synthesis of Organic Compounds and Polymer Materials : Dipropyl carbonate is utilized in the synthesis of various organic compounds and polymer materials. It shares similarities in thermodynamic properties with other carbonates like dimethyl carbonate and diethyl carbonate (Pokorný et al., 2017).

  • Catalysis and Chemical Reactions : DPC is involved in catalytic processes. For instance, PbZr nanocomposites have been shown to enhance the catalytic activities for the synthesis of this compound, with certain composites demonstrating superior stability and performance (Wang et al., 2021). Additionally, various catalysts like K2CO3/AC have been studied for their effectiveness in the synthesis of DPC via transesterification at atmospheric pressure (Fan & Zhang, 2007).

  • Transesterification Processes : DPC is a key product in transesterification processes, especially in reactions involving dimethyl carbonate and propyl alcohol. A gas chromatographic method has been developed to analyze the products of such transesterification processes, confirming DPC as a principal product (Ni Bang-qing, 2011). The synthesis of DPC from dimethyl carbonate and n-propanol using potassium carbonate under optimal conditions has also been explored, achieving significant yields and conversions (Chen Xingquan, 2009).

  • Environmental Applications : DPC is synthesized in processes that are environmentally benign, such as in enzymatic synthesis, which eliminates safety concerns related to the use of hazardous materials like phosgene (Rodney et al., 1999).

  • Solid-Liquid Equilibrium Studies : Research on the solid-liquid equilibrium of binary systems containing this compound is also a significant area of study. These investigations provide valuable data for understanding the properties of mixtures containing DPC (Matsuda et al., 2019).

Safety and Hazards

DPC is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, do not induce vomiting and seek medical advice immediately .

Relevant Papers The paper “Hβ supported K2CO3 catalysts for dipropyl carbonate synthesis from transesterification route” discusses the synthesis of DPC by transesterification of DMC with propyl alcohol . The paper provides valuable insights into the catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis .

Properties

IUPAC Name

dipropyl carbonate
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InChI

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPKGFBOKBGHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5060778
Record name Carbonic acid, dipropyl ester
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Molecular Weight

146.18 g/mol
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CAS No.

623-96-1
Record name Dipropyl carbonate
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Record name Dipropyl carbonate
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Record name Dipropyl carbonate
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Record name Carbonic acid, dipropyl ester
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Record name Dipropyl carbonate
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Record name DIPROPYL CARBONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main methods for synthesizing dipropyl carbonate?

A1: this compound is primarily synthesized via transesterification reactions. This involves reacting dimethyl carbonate (DMC) with propanol in the presence of a catalyst. [, , , , , ] Various catalysts have been investigated for this process, including potassium carbonate (K2CO3), [] potassium hydroxide (KOH) supported on NaY zeolite, [] K2O supported on SiO2, [] KNO3 supported on MCM-48, [, ] and hydrotalcite-like catalysts. []

Q2: How does the choice of catalyst influence this compound synthesis?

A2: Different catalysts exhibit varying activities and selectivities for DPC synthesis. For instance, K2CO3 has shown high activity and selectivity, [] while weak basic sites on K2O/SiO2 catalysts are believed to be responsible for their activity. [] The choice of catalyst can significantly impact the reaction conditions, yield, and purity of the final DPC product.

Q3: What are the typical reaction conditions for this compound synthesis via transesterification?

A3: Reaction conditions significantly influence the yield and selectivity of DPC. Studies have explored various parameters, including:

  • Temperature: Temperatures typically range from 90-130 °C. [, , , ]
  • Time: Reaction times can vary from 3 to 6 hours. [, , ]
  • Molar ratio of reactants: The molar ratio of propanol to DMC is often optimized, with ratios of 2:1 or 3:1 commonly employed. [, , ]
  • Catalyst loading: Catalyst loading is another crucial parameter affecting the reaction. [, , ]

Q4: Are there any alternative synthesis routes for this compound besides transesterification?

A4: While transesterification is the most prevalent method, this compound can also be synthesized directly from hydrous titanium dioxide and this compound at elevated temperatures (453-573 K). [] This method offers a chlorine-free route to DPC.

Q5: What is the molecular formula, weight, and structure of this compound?

A5: this compound (DPC) has the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. Its structure consists of a carbonate group (CO3) bonded to two propyl groups (CH3CH2CH2).

Q6: What spectroscopic techniques are used to characterize this compound?

A6: Various techniques are employed to characterize DPC:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR provide information about the structure and purity of DPC. []
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in DPC, such as the characteristic carbonyl group (C=O) of the carbonate moiety. [, ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing reaction mixtures and identifying DPC alongside other byproducts. [, ]

Q7: What is known about the vapor pressure and thermophysical properties of this compound?

A7: Research has investigated the vapor pressures of DPC, along with its heat capacity in condensed phases and phase behavior using techniques like DSC and Tian-Calvet calorimetry. [] These studies contribute to a comprehensive thermodynamic description of DPC.

Q8: What are the primary applications of this compound?

A8: this compound finds applications in various fields:

  • Polycarbonate synthesis: DPC serves as a monomer in polycarbonate production through transesterification reactions. []
  • Lithium-ion batteries: DPC is investigated as a potential co-solvent in non-aqueous electrolytes for lithium-ion batteries due to its favorable properties. [, , , , , ]
  • Chemical synthesis: DPC acts as a reagent in organic synthesis, as demonstrated by its radical addition to pentafluoropropen-2-yl benzoate. []
  • Slow-release fertilizers: Poly(carbonyl urea) oligomer (PCUO) synthesized from urea and DPC shows potential as a nitrogen slow-release fertilizer. []

Q9: How does this compound perform in lithium-ion battery electrolytes?

A9: DPC is explored as a co-solvent in lithium-ion battery electrolytes to enhance performance. Studies suggest that incorporating DPC can improve:

  • High-temperature stability: DPC-containing electrolytes have shown better resilience to high-temperature storage compared to those with low ethylene carbonate content. []
  • Low-temperature performance: Electrolytes containing DPC can exhibit improved properties at low temperatures, enhancing battery performance in cold conditions. []

Q10: Are there any concerns regarding the compatibility of this compound with other materials?

A10: Material compatibility is crucial for DPC applications. Research suggests that:

  • DPC can be used with various electrode materials in lithium-ion batteries: These include MCMB carbon and Li/sub x/Ni/sub y/Co/sub 1-y/O/sub 2/. []
  • Specific formulations and ratios of solvents are essential for optimal performance: This is particularly important in battery electrolytes to achieve desired electrochemical properties and stability. [, , , ]

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